

"physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587

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Technical Guide: N-(prop-2-yn-1-yl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates both an amide functionality and a terminal alkyne (propargyl group), making it a versatile building block for the synthesis of more complex molecules through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions. This guide provides a summary of its physical properties, a general experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Data Presentation: Physical and Chemical Properties

While an experimentally determined melting point for **N-(prop-2-yn-1-yl)acetamide** is not readily available in the cited literature, a compilation of its other known and predicted physical and chemical properties is presented below for reference.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO	PubChem
Molecular Weight	97.11 g/mol	PubChem
IUPAC Name	N-(prop-2-yn-1-yl)acetamide	PubChem
Synonyms	N-propargylacetamide	-
CAS Number	1445-56-3	PubChem
Physical State	Solid (predicted)	-
Melting Point	Data not available	-

Experimental Protocols: Synthesis of N-(prop-2-yn-1-yl)acetamide

A specific, peer-reviewed experimental protocol for the synthesis of **N-(prop-2-yn-1-yl)acetamide** with reported yield and characterization is not detailed in the available search results. However, a general and widely applicable method for the N-acylation of a primary amine can be adapted for its synthesis. The following protocol is a representative procedure based on standard organic chemistry transformations.

Reaction: Acetylation of Propargylamine

Materials:

- Propargylamine (1.0 equivalent)
- Acetic anhydride (1.1 equivalents) or Acetyl chloride (1.1 equivalents)
- A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.2 equivalents if using acetyl chloride)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

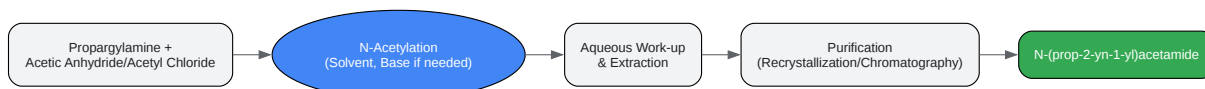
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve propargylamine (1.0 eq.) in the chosen anhydrous solvent. If using acetyl chloride, add the base (1.2 eq.) to the solution.
- **Acylation:** Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (propargylamine) is consumed.
- **Work-up:** Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid or acylating agent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- **Washing:** Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **N-(prop-2-yn-1-yl)acetamide** can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

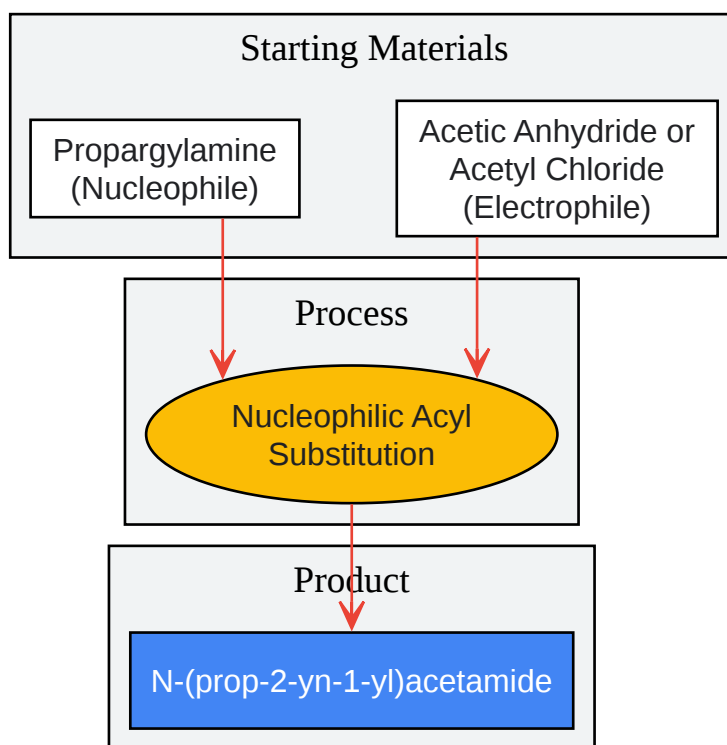
Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of **N-(prop-2-yn-1-yl)acetamide**.



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Caption: General workflow for the synthesis of **N-(prop-2-yn-1-yl)acetamide**.



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Caption: Logical relationship of reactants to product in the synthesis.

- To cite this document: BenchChem. ["physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361587#physical-properties-like-melting-point-of-n-prop-2-yn-1-yl-acetamide]

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